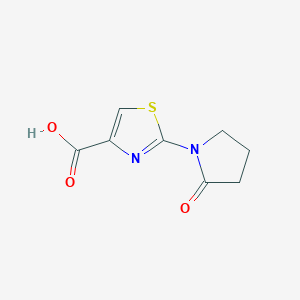

2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic Acid

Description

Properties

Molecular Formula |

C8H8N2O3S |

|---|---|

Molecular Weight |

212.23 g/mol |

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C8H8N2O3S/c11-6-2-1-3-10(6)8-9-5(4-14-8)7(12)13/h4H,1-3H2,(H,12,13) |

InChI Key |

WVQAKLRTAWFOSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC(=CS2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-oxo-1-pyrrolidinyl)thiazole-4-carboxylic acid typically involves constructing the thiazole ring with appropriate substituents, followed by functional group transformations to introduce the 2-oxo-1-pyrrolidinyl substituent and the carboxylic acid group at the 4-position. The key synthetic steps include:

- Formation of α-bromoacyl intermediates.

- Cyclocondensation with thioamide derivatives.

- Hydrolysis or esterification steps to yield the carboxylic acid.

Synthesis via α-Bromoacyl Intermediates and Thioamide Cyclization

A common approach involves the preparation of α-bromoacyl derivatives followed by cyclocondensation with pyrrolidine-based thioamides:

- Starting from 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, bromination yields an α-bromo carbonyl compound.

- This intermediate undergoes cyclocondensation with thiocarbamide or related thioamide compounds in acetic acid at elevated temperatures (~60 °C) to form the thiazole ring substituted with the 2-oxo-1-pyrrolidinyl group.

Data Tables Summarizing Key Preparation Steps and Yields

Detailed Research Outcomes

- The synthetic routes involving α-bromoacyl intermediates and thioamide cyclizations are well-established and provide moderate to high yields of the desired thiazole derivatives.

- The preparation of pyrrolidinecarbothioamide intermediates is efficient and critical for introducing the 2-oxo-1-pyrrolidinyl substituent.

- Hydrolysis of methyl esters to carboxylic acids is straightforward but yields can vary (25% to 72%) depending on reaction conditions and purification methods.

- Spectroscopic characterization (NMR, LC-MS) confirms the successful formation of the target compounds and intermediates.

- These methods have been adapted in medicinal chemistry and agrochemical contexts, demonstrating the versatility of the synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of thiazole-4-carboxylic acid derivatives is highly dependent on substituents at positions 2 and 3. Key analogs include:

Key Observations :

- Pyrrolidinone vs. Thiazolidinone: The 2-oxopyrrolidinyl group in the target compound confers greater conformational flexibility compared to the rigid thiazolidinone ring in 2-oxo-4-thiazolidinecarboxylic acid. This may enhance binding to neural receptors (e.g., AMPA receptors) .

- Aromatic vs. Heteroaromatic Substituents : Pyridyl and phenyl substituents (e.g., 2-(4-pyridyl)thiazole-4-carboxylic acid) improve solubility in polar solvents and enable MOF formation, whereas alkyl groups (e.g., methylphenyl) prioritize lipophilicity for membrane penetration .

Neuroprotective Potential

- Thiazole-carboxamide derivatives (TC-1 to TC-5): These analogs reduce AMPA receptor current amplitude and desensitization rates, similar to Riluzole (an FDA-approved ALS drug). The pyrrolidinone group in the target compound may mimic carboxamide interactions with glutamate receptors .

- 2-Oxo-4-thiazolidinecarboxylic acid: Acts as a cysteine prodrug (Procysteine) with antioxidant effects, but lacks direct neuroprotective data compared to pyrrolidinone-containing analogs .

Antimicrobial and Antioxidant Activity

- Hydrazinyl-thiazole derivatives: Compounds like (E)-2-(2-(quinolin-2-ylmethylene)hydrazinyl)thiazole-4-carboxylic acid exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and fungi (MIC: 16–64 µg/mL). The hydrazine linker enhances membrane targeting .

- Pyrrolidinone vs. Hydrazine: The target compound’s pyrrolidinone group may reduce toxicity compared to hydrazine-based analogs, which often show ADMET concerns (e.g., metabolic instability) .

Biological Activity

2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic acid is a heterocyclic compound notable for its thiazole and pyrrolidine moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential antitumor effects. The unique structural features of this compound contribute to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

The compound features a thiazole ring, a pyrrolidine moiety, and a carboxylic acid functional group, which are responsible for its biological activity. The thiazole ring can undergo nucleophilic substitution reactions, while the carboxylic acid group allows for esterification and amidation reactions. The keto group in the pyrrolidine can participate in condensation reactions, leading to the formation of derivatives that may possess enhanced biological properties.

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic acid exhibit significant antimicrobial properties. For example, derivatives of thiazole have been shown to possess activity against various bacterial strains, suggesting a potential application in developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in studies involving thiazole derivatives. Compounds containing thiazole rings have demonstrated efficacy in reducing inflammation through mechanisms that may involve inhibition of pro-inflammatory cytokines .

Antitumor Properties

Preliminary findings suggest that 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic acid may exhibit antitumor activity. Its structural similarity to other known bioactive compounds raises the possibility of its use in targeting cancer cells through specific pathways involved in tumor progression .

Interaction Studies

Molecular docking studies have been employed to investigate the binding affinity of 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic acid to various biological targets. These studies indicate favorable interactions with receptors involved in neurotransmitter signaling pathways, which may explain its potential therapeutic effects in neurological disorders .

Case Studies and Research Findings

Synthesis Methods

The synthesis of 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic acid typically involves cyclization reactions between thiazole derivatives and pyrrolidine-based compounds. This process often requires specific catalysts or solvents to optimize yield and selectivity. Alternative multi-step synthetic routes have also been explored, allowing for the generation of various derivatives with potentially enhanced biological activities .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Oxo-1-pyrrolidinyl)thiazole-4-carboxylic Acid, and how can purity be optimized?

The synthesis typically involves cyclization reactions between α-haloketones and thiourea derivatives to form the thiazole core, followed by functionalization of the pyrrolidinone moiety. For example, cyclization of 4-(4-acetylaminophenyl)-4-oxobut-2-enoic acid with hydrogen peroxide yields oxirane intermediates, which are further reacted with amino-thiadiazoles to form fused heterocycles . Purity optimization requires strict control of reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography or recrystallization. Elemental analysis and spectroscopic methods (FTIR, NMR) are critical for verifying structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- FTIR : Look for carbonyl stretches (C=O) at ~1700 cm⁻¹ (carboxylic acid) and ~1650 cm⁻¹ (pyrrolidinone).

- ¹H/¹³C NMR : The thiazole ring protons appear as singlet(s) at δ 7.5–8.5 ppm. The pyrrolidinone moiety shows distinct resonances for the lactam carbonyl (δ ~175 ppm in ¹³C) and methylene groups adjacent to the carbonyl (δ 2.5–3.5 ppm in ¹H) .

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the thiazole-pyrrolidinone backbone .

Q. How can researchers design initial biological screening assays for this compound?

Begin with in vitro antimicrobial assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungal strains (e.g., Candida albicans) using broth microdilution to determine minimum inhibitory concentrations (MICs). Antioxidant activity can be assessed via DPPH radical scavenging or FRAP assays . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to controls .

Advanced Research Questions

Q. How do substituent variations on the pyrrolidinone or thiazole rings influence biological activity?

Modifying the pyrrolidinone’s substituents (e.g., Boc-protection, hydroxylation) or thiazole’s aryl groups (e.g., 4-pyridyl vs. 4-methylphenyl) alters electronic properties and steric bulk, impacting target binding. For instance:

| Substituent | Biological Impact | Source |

|---|---|---|

| Boc-protected pyrrolidine | Enhances metabolic stability and solubility | |

| 4-Hydroxyphenyl | Improves antioxidant efficacy | |

| Trifluoromethyl | Increases antimicrobial potency |

These changes require iterative synthesis and computational modeling (e.g., DFT for electronic effects) to rationalize activity trends .

Q. How can researchers resolve contradictory data in SAR studies, such as unexpected loss of activity despite favorable substituent modifications?

Contradictions often arise from off-target interactions or pharmacokinetic issues. Strategies include:

- ADMET Prediction : Use in silico tools (e.g., SwissADME) to assess permeability, cytochrome P450 interactions, or plasma protein binding .

- Proteomic Profiling : Employ pull-down assays or affinity chromatography to identify unintended targets .

- Crystallography : Co-crystallize the compound with its target (e.g., enzymes like aldose reductase) to validate binding modes .

Q. What advanced methodologies are recommended for studying the compound’s mechanism of action in anticancer or antimicrobial contexts?

- Transcriptomics/Proteomics : RNA-seq or LC-MS/MS to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

- Molecular Dynamics (MD) Simulations : Model interactions with targets like DNA gyrase (antimicrobial) or topoisomerase II (anticancer) .

- Resistance Studies : Serial passage assays to monitor mutation rates in pathogens exposed to sublethal doses .

Q. How can reaction yields be improved in large-scale synthesis without compromising stereochemical integrity?

- Catalyst Optimization : Use chiral catalysts (e.g., Ru-BINAP) for asymmetric synthesis of pyrrolidinone stereocenters .

- Flow Chemistry : Continuous flow systems enhance reproducibility and reduce side reactions (e.g., epimerization) .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.